4-(Trifluoromethylthio)benzoyl chloride
Overview
Description
4-(Trifluoromethylthio)benzoyl chloride is an organic compound with the molecular formula C8H4ClF3OS. It is a colorless liquid that is used as a building block in organic synthesis. The compound is known for its reactivity and is commonly used in the preparation of various chemical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(Trifluoromethylthio)benzoyl chloride typically involves the reaction of 4-(Trifluoromethylthio)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and distillation units to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethylthio)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can participate in addition reactions with nucleophiles, forming new carbon-nitrogen or carbon-oxygen bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Reaction Conditions: These reactions are typically carried out in the presence of a base such as triethylamine (Et3N) or pyridine to neutralize the hydrochloric acid formed during the reaction.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would yield an ester .
Scientific Research Applications
4-(Trifluoromethylthio)benzoyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethylthio)benzoyl chloride involves its reactivity as an acyl chloride. The compound reacts with nucleophiles to form new carbon-nitrogen or carbon-oxygen bonds. This reactivity is due to the electron-withdrawing effect of the trifluoromethylthio group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoyl chloride: Similar in structure but lacks the sulfur atom.
4-Fluorobenzoyl chloride: Contains a fluorine atom instead of the trifluoromethylthio group.
4-Methoxybenzoyl chloride: Contains a methoxy group instead of the trifluoromethylthio group.
Uniqueness
4-(Trifluoromethylthio)benzoyl chloride is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes the compound highly reactive and useful in a variety of synthetic applications .
Properties
IUPAC Name |
4-(trifluoromethylsulfanyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3OS/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMFTOCCLOAGBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380688 | |
Record name | 4-(Trifluoromethylthio)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330-14-3 | |
Record name | 4-(Trifluoromethylthio)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethylthio)benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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